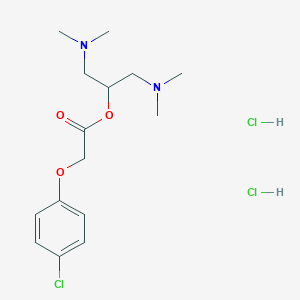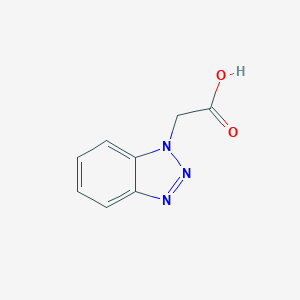
1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride, also known as BAM, is a commonly used fluorescent dye in biological research. It is a lipophilic and cationic dye that can penetrate cell membranes and accumulate in mitochondria. BAM is widely used in various cellular imaging applications, including mitochondrial membrane potential measurement, reactive oxygen species detection, and calcium imaging.
Mécanisme D'action
1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride is a lipophilic and cationic dye that can penetrate cell membranes and accumulate in mitochondria. Its accumulation in mitochondria is due to the negative membrane potential across the mitochondrial inner membrane. Once inside mitochondria, 1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride binds to cardiolipin, a phospholipid that is exclusively found in the mitochondrial inner membrane. The binding of 1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride to cardiolipin results in a shift in its fluorescence emission spectrum, which can be used to measure mitochondrial membrane potential.
Biochemical and Physiological Effects
1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride has been shown to have minimal toxicity and does not interfere with mitochondrial function at low concentrations. However, at high concentrations, 1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride can induce mitochondrial permeability transition, leading to mitochondrial dysfunction and cell death. Therefore, it is important to use 1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride at appropriate concentrations and to minimize its exposure to cells.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride has several advantages over other mitochondrial dyes, including its lipophilic nature, which allows it to penetrate cell membranes and accumulate in mitochondria, and its sensitivity to changes in mitochondrial membrane potential. However, 1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride also has some limitations, including its potential toxicity at high concentrations and its inability to distinguish between different subpopulations of mitochondria.
Orientations Futures
There are several future directions for the use of 1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride in biological research. One potential application is the development of new 1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride derivatives with improved properties, such as increased specificity for certain subpopulations of mitochondria or reduced toxicity. Another direction is the use of 1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride in combination with other fluorescent dyes or probes to study mitochondrial function and dynamics in greater detail. Finally, 1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride could be used in conjunction with other imaging techniques, such as electron microscopy or super-resolution microscopy, to obtain a more comprehensive understanding of mitochondrial structure and function.
Méthodes De Synthèse
1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride can be synthesized by reacting 2-(4-chlorophenoxy)acetic acid with 1,3-bis(dimethylamino)propan-2-ol in the presence of thionyl chloride. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt of 1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride. The synthesis of 1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride is relatively simple and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride is widely used in various cellular imaging applications, including mitochondrial membrane potential measurement, reactive oxygen species detection, and calcium imaging. It can also be used to label mitochondria in live cells, allowing researchers to track mitochondrial dynamics and function in real-time. Additionally, 1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride has been used to study the effects of various drugs and compounds on mitochondrial function, as well as to investigate the role of mitochondria in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders.
Propriétés
Numéro CAS |
122984-57-0 |
|---|---|
Nom du produit |
1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride |
Formule moléculaire |
C15H25Cl3N2O3 |
Poids moléculaire |
387.7 g/mol |
Nom IUPAC |
1,3-bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride |
InChI |
InChI=1S/C15H23ClN2O3.2ClH/c1-17(2)9-14(10-18(3)4)21-15(19)11-20-13-7-5-12(16)6-8-13;;/h5-8,14H,9-11H2,1-4H3;2*1H |
Clé InChI |
YDKRXMNKNUWSLG-UHFFFAOYSA-N |
SMILES |
CN(C)CC(CN(C)C)OC(=O)COC1=CC=C(C=C1)Cl.Cl.Cl |
SMILES canonique |
CN(C)CC(CN(C)C)OC(=O)COC1=CC=C(C=C1)Cl.Cl.Cl |
Synonymes |
1,3-bis(dimethylamino)isopropyl 4-chlorophenoxyacetate dihydrochloride BCE 001 BCE-001 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B52985.png)

